molecular formula C9H9F3IN B13968374 N-ethyl-2-iodo-N-(trifluoromethyl)aniline

N-ethyl-2-iodo-N-(trifluoromethyl)aniline

Cat. No.: B13968374
M. Wt: 315.07 g/mol
InChI Key: JIGSXXPGIHIUBH-UHFFFAOYSA-N
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Description

N-ethyl-2-iodo-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-iodo-N-(trifluoromethyl)aniline typically involves the reaction of 2-iodoaniline with ethyl iodide and trifluoromethylating agents. One common method is the copper-mediated three-component reaction, where o-iodoanilines, anilines, and ethyl trifluoropyruvate are reacted to form the desired product . The reaction conditions often include the use of a copper catalyst and specific temperature and solvent conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in high yields with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-iodo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while condensation reactions can yield imines and Schiff bases .

Mechanism of Action

The mechanism of action of N-ethyl-2-iodo-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by metal catalysts . These steps enable the formation of new carbon-carbon bonds, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H9F3IN

Molecular Weight

315.07 g/mol

IUPAC Name

N-ethyl-2-iodo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F3IN/c1-2-14(9(10,11)12)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3

InChI Key

JIGSXXPGIHIUBH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1I)C(F)(F)F

Origin of Product

United States

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